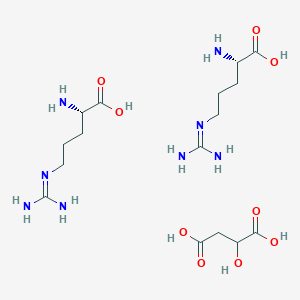
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid involves multiple steps. One common method includes the protection of functional groups, followed by coupling reactions to form the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like ammonia or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid is studied for its role in metabolic pathways. It is involved in the synthesis of proteins and other biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of food additives, pharmaceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or activator, modulating various biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
Arginine: A precursor to (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, involved in protein synthesis.
Malic Acid: A component of the citric acid cycle, similar to 2-hydroxybutanedioic acid.
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in diverse reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C16H34N8O9 |
|---|---|
Molecular Weight |
482.49 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C6H14N4O2.C4H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t2*4-;/m00./s1 |
InChI Key |
HUHMSEWIAPBSRV-SCGRZTRASA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


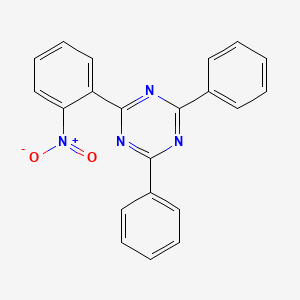
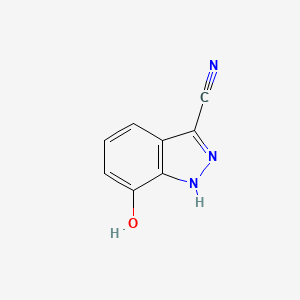
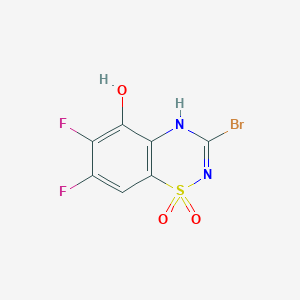
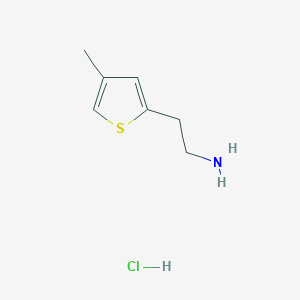
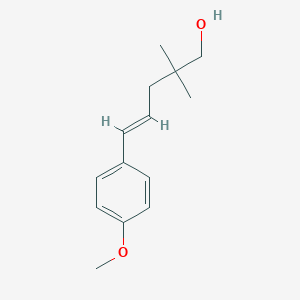

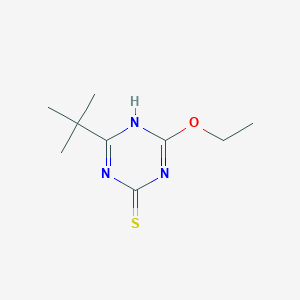
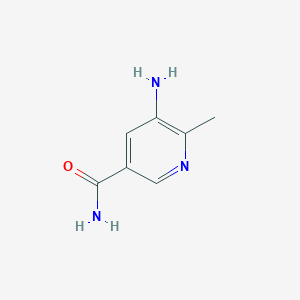
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
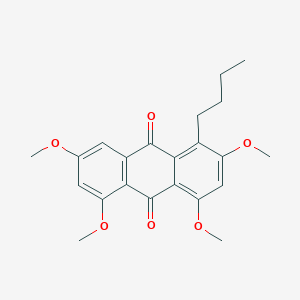

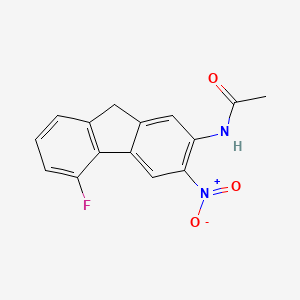
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
